Rp-8-CPT-cAMPS

Übersicht

Beschreibung

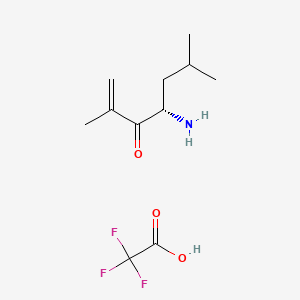

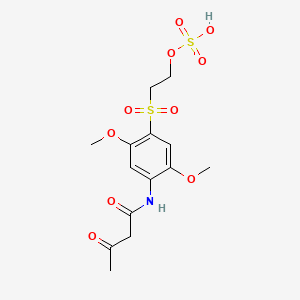

Rp-8-CPT-cAMPS is a lipophilic analog of a competitive inhibitor of protein kinase A (PKA) . It is a potent and competitive antagonist of cAMP-induced activation of cAMP-dependent PKA I and II . It preferentially selects site A of RI over site A of RII and site B of RII over site B of RI .

Molecular Structure Analysis

The molecular formula of Rp-8-CPT-cAMPS is C16H14ClN5O5PS2 . Its molecular weight is 509.86 .Physical And Chemical Properties Analysis

Rp-8-CPT-cAMPS appears as a white powder . It has an absorption excitation at 282 - 284 nm . It is highly lipophilic and membrane-permeant while still soluble in aqueous solvents .Wissenschaftliche Forschungsanwendungen

Role in Immunoassays for Cyclic Nucleotides : Rp-8-CPT-cAMPS, along with other cyclic nucleotide analogs, demonstrates significant cross-reactivity in immunoassays for cAMP and cGMP, impacting the measurement of intracellular cyclic nucleotide concentrations (Werner et al., 2011).

Inhibition of cAMP-dependent Protein Kinase : Rp-8-CPT-cAMPS and other (Rp)-cAMPS analogs are used to antagonize cAMP activation of protein kinase in various cellular processes, including gene expression and apoptosis (Gjertsen et al., 1995).

Modulation of Dopamine Receptor-Coupled Adenylyl Cyclase : Research indicates that treatment with cAMP antagonists like Rp-cAMPS (which includes Rp-8-CPT-cAMPS) does not affect D1 dopamine receptor desensitization, indicating its potential specificity in biochemical pathways (Black, Smyk-Randall, & Sibley, 1994).

Thromboxane Receptor Antagonistic Properties : Rp-8-CPT-cAMPS has been shown to exhibit competitive thromboxane receptor antagonistic properties, impacting platelet aggregation and endothelial cell functions (Sand et al., 2010).

Role in Modulating Cocaine-Induced Locomotor Activity : Rp-8-CPT-cAMPS was used in a study on the modulation of cocaine-induced locomotor activity, suggesting a role of cyclic AMP systems in drug sensitization processes (Miserendino & Nestler, 1995).

Influence on Myogenic Tone in Small Arteries : Rp-8-CPT-cAMPS constricts small arteries, indicating its potential role in regulating vascular tone and blood pressure (Schubert et al., 1999).

Impact on Cardiomyocyte Contraction : Rp-8-CPT-cAMPS was explored for its effects on contraction of guinea-pig cardiomyocytes, demonstrating its influence on heart muscle cell function (Money-Kyrle et al., 1998).

Role in Learning and Memory : Rp-8-CPT-cAMPS affects long-term habituation in the crab Chasmagnathus, providing insights into the mechanisms of memory and learning (Romano et al., 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rp-8-CPT-cAMPS | |

CAS RN |

129735-01-9 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)

![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)